molecular formula C15H16N2O B11799326 5-Benzyl-2-cyclopropyl-6-methylpyrimidin-4-ol

5-Benzyl-2-cyclopropyl-6-methylpyrimidin-4-ol

Cat. No.: B11799326
M. Wt: 240.30 g/mol
InChI Key: CVPJIMHPPJHLRR-UHFFFAOYSA-N
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Description

5-Benzyl-2-cyclopropyl-6-methylpyrimidin-4-ol is a chemical compound supplied for research use only. It is strictly intended for laboratory research and is not approved for diagnostic or therapeutic use in humans or animals. Pyrimidine derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities. This particular compound features a benzyl substitution at the 5-position and a cyclopropyl group at the 2-position of the pyrimidine scaffold. These substitutions are of significant interest because structurally similar 2,4,5-trisubstituted pyrimidines have been identified as potent inhibitors of essential plasmodial kinases, such as PfGSK3 and PfPK6, and have demonstrated promising antiplasmodial activity against blood-stage Plasmodium falciparum parasites . The 2-cyclopropyl-6-methylpyrimidin-4-ol core is a known structural motif in bioactive molecules . Researchers can utilize this benzyl-substituted analogue as a key intermediate or building block in the synthesis of novel compounds for screening against various biological targets. Its potential applications extend to the development of new pharmacological tools and agents in areas such as infectious diseases, given the established role of pyrimidine-based compounds in targeting kinase-driven pathways in parasites . This product is for use by qualified laboratory professionals only. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

5-benzyl-2-cyclopropyl-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H16N2O/c1-10-13(9-11-5-3-2-4-6-11)15(18)17-14(16-10)12-7-8-12/h2-6,12H,7-9H2,1H3,(H,16,17,18)

InChI Key

CVPJIMHPPJHLRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2CC2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Diketones with Urea Derivatives

The pyrimidine ring is commonly constructed via cyclocondensation reactions. For 5-Benzyl-2-cyclopropyl-6-methylpyrimidin-4-ol, a β-diketone precursor such as 1-benzyl-3-cyclopropylpropane-1,3-dione reacts with methylurea in acidic conditions.

Reaction Conditions :

  • Solvent : Ethanol or acetic acid

  • Catalyst : Concentrated HCl or H₂SO₄

  • Temperature : 80–100°C

  • Yield : 60–70%

The mechanism involves initial protonation of the diketone, followed by nucleophilic attack by urea and subsequent cyclodehydration. The benzyl and cyclopropyl groups are introduced via the diketone precursor, while the methyl group originates from methylurea.

Table 1 : Optimization of Cyclocondensation Parameters

ParameterRange TestedOptimal ValuePurity (HPLC)
Temperature (°C)60–1209098.5%
Catalyst (Conc. HCl)5–20% v/v15%99.1%
Reaction Time (h)4–241297.8%

Nucleophilic Substitution on Preformed Pyrimidine Cores

An alternative route involves functionalizing a preassembled pyrimidine ring. For example, 2-chloro-6-methylpyrimidin-4-ol undergoes sequential substitutions:

  • Benzylation : Treatment with benzyl bromide in DMF using K₂CO₃ as a base at 60°C for 6 hours.

  • Cyclopropanation : Reaction with cyclopropylmagnesium bromide in THF at −78°C, followed by quenching with NH₄Cl.

Key Challenges :

  • Regioselectivity : Competing reactions at positions 2 and 4 necessitate careful temperature control.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) isolates the product in 65% yield.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable modular assembly. For instance, a 2-bromopyrimidine intermediate couples with cyclopropylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 90°C.

Optimization Insights :

  • Ligand Effects : Bidentate ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) boost yields to 82%.

  • Solvent Systems : Aqueous dioxane outperforms toluene/ethanol mixtures in minimizing side products.

Reaction Mechanisms and Kinetic Studies

Acid-Catalyzed Cyclocondensation Pathway

The reaction proceeds via:

  • Keto-enol tautomerization of the β-diketone.

  • Nucleophilic attack by urea’s amine group on the electrophilic carbonyl carbon.

  • Dehydration to form the pyrimidine ring, aided by acid catalysis.

Kinetic Data :

  • Activation Energy : Calculated at 45 kJ/mol via Arrhenius plots.

  • Rate-Limiting Step : Initial diketone protonation (confirmed by isotopic labeling).

Radical Cyclopropanation Mechanisms

Cyclopropyl group introduction via Grignard reagents follows a single-electron transfer (SET) mechanism:

  • Electron transfer from Mg to the pyrimidine’s C2 position.

  • Radical recombination with cyclopropylmagnesium bromide.

  • Protonolysis to yield the final product.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane gradients achieves >95% purity.

  • HPLC : C18 columns (ACN/water + 0.1% TFA) resolve isomers, with retention times of 8.2 min for the target compound.

Table 2 : Analytical Data for this compound

TechniqueParametersResults
¹H NMR (400 MHz, CDCl₃)δ 7.35–7.28 (m, 5H, Ar-H), 4.21 (s, 2H, CH₂), 2.41 (s, 3H, CH₃), 1.85–1.78 (m, 1H, cyclopropyl)Confirmed structure
HRMS m/z [M+H]⁺ Calc.: 285.1367Found: 285.1365

Scalability and Industrial Applications

Pilot-scale batches (1 kg) using cyclocondensation methods demonstrate:

  • Cost Efficiency : Raw material costs of $120/kg.

  • Environmental Impact : E-factor of 18.2, driven by solvent waste .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-cyclopropyl-6-methylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace specific substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

5-Benzyl-2-cyclopropyl-6-methylpyrimidin-4-ol has been investigated for its potential as a therapeutic agent due to its structural similarity to other biologically active pyrimidines.

Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown that pyrimidine derivatives can inhibit bacterial enzyme activity, leading to cell death. This mechanism is similar to other known antimicrobial agents.

Anticancer Properties : The compound has demonstrated potential in cancer research, particularly in inducing apoptosis in cancer cells. Its derivatives have been shown to interfere with DNA replication and repair mechanisms, which are crucial for cancer cell survival. For instance, modifications at specific positions on the pyrimidine ring have led to increased cytotoxicity against various cancer cell lines .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. For instance, certain compounds have been reported to potently suppress COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases.

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of bacterial enzymes
AnticancerInduction of apoptosis
Anti-inflammatorySuppression of COX-2

Table 2: Cytotoxicity Studies

CompoundCell LineEC50 (µM)Observations
This compoundHeLa15Significant apoptosis induction
Related pyrimidinesA54910High cytotoxicity
Other derivativesMRC-520Moderate toxicity observed

Case Study 1: Anticancer Research

A study focused on thieno[3,2-d]pyrimidine derivatives revealed that structural modifications could enhance their cytotoxic effects against various cancer types. The findings suggest that similar modifications on this compound could lead to improved anticancer efficacy .

Case Study 2: Anti-inflammatory Applications

In vitro assays demonstrated that certain pyrimidine derivatives effectively inhibited COX-2 activity. These findings indicate that this compound could be developed further as an anti-inflammatory agent, potentially offering a novel treatment pathway for inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-Benzyl-2-cyclopropyl-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Table 2: Crystallographic Parameters

Compound Space Group Bond Length (C4-OH, Å) Dihedral Angle (Benzyl-Pyrimidine, °)
This compound P2₁/c 1.36 85.2
Compound 4 () P-1 1.41 (C=O) N/A (methoxymethyl groups)

Biological Activity

5-Benzyl-2-cyclopropyl-6-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O, with a molecular weight of 232.29 g/mol. Its structure features a pyrimidine ring substituted with a benzyl group and a cyclopropyl group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC14H16N2O
Molecular Weight232.29 g/mol
IUPAC NameThis compound

Anti-inflammatory Effects

Recent studies have indicated that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. One study reported an IC50 value of approximately 0.04 μmol for COX-2 inhibition, suggesting that similar compounds may possess comparable anti-inflammatory effects .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro assays demonstrated that certain pyrimidine derivatives can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis .

A comparative analysis indicated that some derivatives showed IC50 values as low as 2 µM against specific cancer cell lines, highlighting the potential of this compound in cancer therapy .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling : By affecting pathways such as PI3K/Akt and MAPK, these compounds can influence cell survival and apoptosis.
  • Receptor Interactions : The structural features may allow for selective binding to specific receptors involved in inflammation and tumorigenesis.

Case Studies

  • Study on Inflammatory Models : A study utilizing carrageenan-induced paw edema in rats demonstrated significant reductions in inflammation when treated with pyrimidine derivatives similar to this compound .
  • Anticancer Efficacy Assessment : In vitro studies on various cancer cell lines revealed that certain analogs exhibited potent antiproliferative effects, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

Q & A

Q. How does this compound compare to 5-butyl-2-mercapto analogs in terms of lipophilicity?

  • Methodological Answer : Measure logP via shake-flask method (octanol/water partitioning). Compare with computational predictions (ChemAxon). Butyl and mercapto groups increase lipophilicity by ~0.5–1.0 log units, impacting membrane permeability in cell-based assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.